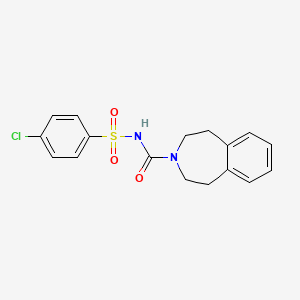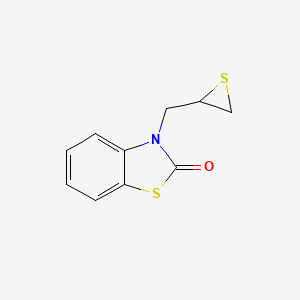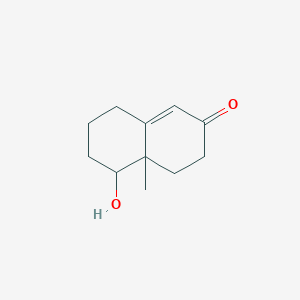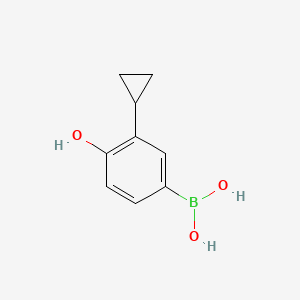
1,2,4,5-Tetrahydro-N-((4-chlorophenyl)sulfonyl)-3H-3-benzazepine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrahydro-N-((4-chlorophenyl)sulfonyl)-3H-3-benzazepine-3-carboxamide is a complex organic compound that belongs to the class of benzazepines Benzazepines are known for their diverse pharmacological properties, including their use in the treatment of various neurological and psychiatric disorders
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrahydro-N-((4-chlorophenyl)sulfonyl)-3H-3-benzazepine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenylacetic acid derivative.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using reagents like sulfonyl chlorides in the presence of a base.
Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5-Tetrahydro-N-((4-chlorophenyl)sulfonyl)-3H-3-benzazepine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and carboxamide groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzazepine derivatives.
Applications De Recherche Scientifique
1,2,4,5-Tetrahydro-N-((4-chlorophenyl)sulfonyl)-3H-3-benzazepine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of neurological and psychiatric disorders.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1,2,4,5-Tetrahydro-N-((4-chlorophenyl)sulfonyl)-3H-3-benzazepine-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels that play a role in neurological and psychiatric processes. The compound’s effects are mediated through modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Thiadiazoles: Known for their antimicrobial and anticancer properties.
Thioamides: Used in the treatment of hyperthyroidism.
5-Arylazothiazoles: Studied for their antimicrobial activity.
Uniqueness
1,2,4,5-Tetrahydro-N-((4-chlorophenyl)sulfonyl)-3H-3-benzazepine-3-carboxamide is unique due to its specific structural features, such as the combination of a benzazepine core with a sulfonyl and carboxamide group. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.
Propriétés
Numéro CAS |
21856-10-0 |
|---|---|
Formule moléculaire |
C17H17ClN2O3S |
Poids moléculaire |
364.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)sulfonyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide |
InChI |
InChI=1S/C17H17ClN2O3S/c18-15-5-7-16(8-6-15)24(22,23)19-17(21)20-11-9-13-3-1-2-4-14(13)10-12-20/h1-8H,9-12H2,(H,19,21) |
Clé InChI |
FSZNYORWSWCYLN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC2=CC=CC=C21)C(=O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)


![Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate](/img/structure/B14172914.png)
![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]amino}benzoic acid](/img/structure/B14172928.png)


![(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14172945.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol](/img/structure/B14172956.png)



